N-p-Coumaroyltyramine
N-p-Coumaroyltyramine
N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide, also known as N-p-coumaroyltyramine or trans-N-hydroxycinnamoyltyramine, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, N-(p-hydroxyphenyl)ethyl p-hydroxycinnamide is primarily located in the membrane (predicted from logP). Outside of the human body, N-(p-hydroxyphenyl)ethyl p-hydroxycinnamide can be found in onion-family vegetables and pulses. This makes N-(p-hydroxyphenyl)ethyl p-hydroxycinnamide a potential biomarker for the consumption of these food products.
Trans-N-p-coumaroyl tyramine is a hydroxycinnamic acid. It has a role as a metabolite.
Trans-N-p-coumaroyl tyramine is a hydroxycinnamic acid. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
36417-86-4
VCID:
VC0031626
InChI:
InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+
SMILES:
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O
Molecular Formula:
C17H17NO3
Molecular Weight:
283.32 g/mol
N-p-Coumaroyltyramine
CAS No.: 36417-86-4
Reference Standards
VCID: VC0031626
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
CAS No. | 36417-86-4 |
---|---|
Product Name | N-p-Coumaroyltyramine |
Molecular Formula | C17H17NO3 |
Molecular Weight | 283.32 g/mol |
IUPAC Name | (E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
Standard InChI | InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+ |
Standard InChIKey | RXGUTQNKCXHALN-BJMVGYQFSA-N |
Isomeric SMILES | C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES | C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O |
Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O |
Appearance | Powder |
Melting Point | 260-261°C |
Physical Description | Solid |
Description | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide, also known as N-p-coumaroyltyramine or trans-N-hydroxycinnamoyltyramine, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, N-(p-hydroxyphenyl)ethyl p-hydroxycinnamide is primarily located in the membrane (predicted from logP). Outside of the human body, N-(p-hydroxyphenyl)ethyl p-hydroxycinnamide can be found in onion-family vegetables and pulses. This makes N-(p-hydroxyphenyl)ethyl p-hydroxycinnamide a potential biomarker for the consumption of these food products. Trans-N-p-coumaroyl tyramine is a hydroxycinnamic acid. It has a role as a metabolite. |
Synonyms | paprazine trans-N-p-coumaroyl tyramine |
PubChem Compound | 5372945 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume